REACTION_SMILES
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[CH3:24][OH:25].[Cl:1][c:2]1[cH:3][c:4]([NH2:8])[n:5][cH:6][n:7]1.[NH3:22].[O:9]1[CH2:10][CH2:11][N:12]([c:15]2[cH:16][cH:17][c:18]([NH2:19])[cH:20][cH:21]2)[CH2:13][CH2:14]1.[OH2:23]>>[c:2]1([NH:19][c:18]2[cH:17][cH:16][c:15]([N:12]3[CH2:11][CH2:10][O:9][CH2:14][CH2:13]3)[cH:21][cH:20]2)[cH:3][c:4]([NH2:8])[n:5][cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)ncn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(N2CCOCC2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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Nc1cc(Nc2ccc(N3CCOCC3)cc2)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |